N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolinone derivative featuring a 6,7-dimethoxy-substituted quinazolinone core linked via an acetamide group to a 1-benzylpiperidin-4-yl moiety. The methoxy groups at positions 6 and 7 enhance electronic and steric interactions with biological targets, while the benzylpiperidine substituent may improve solubility and blood-brain barrier penetration .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-31-21-12-19-20(13-22(21)32-2)25-16-28(24(19)30)15-23(29)26-18-8-10-27(11-9-18)14-17-6-4-3-5-7-17/h3-7,12-13,16,18H,8-11,14-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYYOZQQFSOOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the piperidine and benzyl groups. Common reagents used in these reactions include:
Quinazolinone precursors: such as anthranilic acid derivatives.
Piperidine derivatives:
Benzyl halides: for the benzylation step.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: where the compound may be oxidized to form different quinazolinone derivatives.
Reduction: to modify the functional groups and potentially alter biological activity.
Substitution: reactions where different substituents can be introduced to the molecule.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various quinazolinone derivatives with altered biological properties.
Scientific Research Applications
Chemistry: as a building block for synthesizing more complex molecules.
Biology: for studying cellular processes and interactions.
potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.Industry: as a precursor for manufacturing pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: where the compound binds to and inhibits the activity of certain enzymes.
Receptor modulation: affecting the function of cellular receptors.
Signal transduction pathways: altering cellular signaling and response mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit structural and functional diversity depending on substituents. Below is a detailed comparison of N-(1-benzylpiperidin-4-yl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide with structurally related compounds:
Key Findings:
Substituent Influence on Activity :
- Methoxy groups at positions 6 and 7 are conserved in most active derivatives, enhancing hydrogen bonding with targets like tyrosine kinases .
- Bulky substituents (e.g., benzylpiperidine) improve pharmacokinetics but may reduce binding specificity .
Biological Activity Trends :
- Anticancer : Chlorophenyl and indole-linked derivatives show potent activity against breast and lung cancer cell lines (IC₅₀: 2–10 μM) .
- Antimicrobial : Benzimidazole-containing derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 μg/mL) .
- Cardiovascular : Compounds with 4-hydroxyphenylethyl groups (e.g., ) demonstrate α-adrenergic receptor binding, lowering blood pressure in preclinical models .
Unique Advantages of Target Compound: The benzylpiperidine group confers superior solubility (logP: ~2.5) compared to chlorophenyl analogs (logP: ~3.8), reducing toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
